Diels–Alder Cycloaddition Reactivity
The (2E,4E)-hexa-2,4-diene spacer in 4,4'-(hexa-2,4-diene-1,6-diyl)bismorpholine is a competent diene for normal-electron-demand Diels–Alder reactions with dienophiles such as maleimides. Saturated analog 1,6-dimorpholinohexane (CAS 5815-60-1) is inert under identical conditions, while the diyne analog (CAS 6630-26-8) requires activated catalysts for cycloaddition . Although direct kinetic data for the title compound are not published, the well-established reactivity of 1,3-butadiene derivatives provides a class-level inference that this compound can undergo [4+2] cycloadditions at moderate temperatures (25–80 °C) [1].
| Evidence Dimension | Diels–Alder reactivity |
|---|---|
| Target Compound Data | Conjugated diene; expected to react with maleimide at 25–80 °C (class inference) |
| Comparator Or Baseline | 1,6-Dimorpholinohexane: no diene, no reaction. 1,6-Bis(morpholino)-2,4-hexadiyne: limited reactivity without metal catalysis. |
| Quantified Difference | Qualitative: diene vs. non-diene; rate acceleration possible but not yet measured |
| Conditions | Not experimentally determined; inferred from 1,3-diene literature |
Why This Matters
Enables selective covalent ligation strategies (e.g., bioconjugation, polymer crosslinking) that are inaccessible with saturated or alkyne analogs.
- [1] March, J. Advanced Organic Chemistry, 4th ed. Wiley, 1992. Chapter 15, Diels–Alder reaction. View Source
